molecular formula C7H7KO4S B13781562 Potassium hydroxymethylbenzenesulfonate CAS No. 84878-40-0

Potassium hydroxymethylbenzenesulfonate

Cat. No.: B13781562
CAS No.: 84878-40-0
M. Wt: 226.29 g/mol
InChI Key: QEKLWNXYICEHQO-UHFFFAOYSA-M
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Description

Potassium hydroxymethylbenzenesulfonate is an organic compound with the molecular formula C7H7KO4S. It is a potassium salt of hydroxymethylbenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium hydroxymethylbenzenesulfonate can be synthesized through the sulfonation of hydroxymethylbenzene (toluene) followed by neutralization with potassium hydroxide. The general steps are as follows:

    Sulfonation: Hydroxymethylbenzene is reacted with sulfuric acid to form hydroxymethylbenzenesulfonic acid.

    Neutralization: The resulting hydroxymethylbenzenesulfonic acid is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where hydroxymethylbenzene is continuously fed and reacted with sulfuric acid. The neutralization step is carried out in large neutralization tanks with controlled addition of potassium hydroxide to ensure complete reaction and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium hydroxymethylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form hydroxymethylbenzene.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxymethylbenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium hydroxymethylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is used in biochemical assays and as a buffer in biological experiments.

    Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium hydroxymethylbenzenesulfonate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a buffer, maintaining pH levels in biochemical reactions. It can also interact with enzymes and proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Potassium benzenesulfonate
  • Sodium hydroxymethylbenzenesulfonate
  • Potassium toluenesulfonate

Uniqueness

Potassium hydroxymethylbenzenesulfonate is unique due to its specific hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds. This makes it particularly useful in applications where specific reactivity and solubility are required.

Properties

CAS No.

84878-40-0

Molecular Formula

C7H7KO4S

Molecular Weight

226.29 g/mol

IUPAC Name

potassium;2-(hydroxymethyl)benzenesulfonate

InChI

InChI=1S/C7H8O4S.K/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1

InChI Key

QEKLWNXYICEHQO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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